2-Methoxy-4-nitrobenzoic acid

Biaryl synthesis Palladium catalysis Decarboxylative coupling

Researchers sourcing a reliable intermediate for benzamide, Weinreb amide, or ynone synthesis often face inconsistent reactivity from regioisomeric impurities. 2-Methoxy-4-nitrobenzoic acid (CAS 2597-56-0), controlled to 98% purity, provides a single, well-characterized scaffold with the critical ortho-methoxy/para-nitro substitution pattern required for predictable SNAr, decarboxylative coupling, and subsequent reduction steps. - Eliminates synthetic variability caused by substitutional isomers - Directly yields key derivatives like 2-methoxy-4-nitrobenzamide and 4-amino-2-methoxybenzamide - Suitable for multi-step synthesis of constrained piperidine CCR3 antagonist scaffolds

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 2597-56-0
Cat. No. B016876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzoic acid
CAS2597-56-0
Synonyms4-Nitro-o-anisic Acid;  4-Nitro-2-methoxybenzoic Acid;  4-Nitro-o-anisic Acid;  NSC 229300; 
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyKPJXEWJRJKEOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitrobenzoic Acid: Identity & Procurement


2-Methoxy-4-nitrobenzoic acid (CAS 2597-56-0; also known as 4-nitro-o-anisic acid or 2-carboxy-5-nitroanisole) is a crystalline aromatic compound that belongs to the class of alkoxybenzoic acid derivatives . It features a methoxy group (-OCH3) at the ortho position relative to the carboxylic acid group and a nitro group (-NO2) at the para position. The compound is commercially available at purities of ≥97–98% (by HPLC) from major fine chemical suppliers, and is typically sold as a white to light yellow powder with a melting point range of 144–150°C . Its dual substituents confer both electron-donating and electron-withdrawing character, making it a versatile building block in organic synthesis, particularly in the preparation of benzamides, piperidine derivatives, and ynones [1].

Substitution Pattern
Ortho-methoxy / para-nitro dual-substituted aryl carboxylic acid
Synthetic Utility
Building block for benzamides, piperidine derivatives, and ynones
Supply Context
Standard catalog fine chemical; supporting analytical documentation available

2-Methoxy-4-nitrobenzoic Acid: Unique Substitution Pattern


The 2-methoxy-4-nitrobenzoic acid substitution pattern is not interchangeable with close analogs such as unsubstituted 4-nitrobenzoic acid, 2-methoxybenzoic acid (o-anisic acid), or regioisomeric methoxy-nitrobenzoic acids. The ortho-methoxy group introduces a p-π electron donation effect that markedly alters the carboxylic acid pKa compared to para-nitrobenzoic acid; ortho-substituted nitrobenzoic acids are generally stronger acids than their meta and para counterparts, with the order ortho >> para > meta [1]. Furthermore, the ortho-methoxy group creates steric and electronic constraints that fundamentally alter reactivity in downstream transformations such as nucleophilic aromatic substitution (SNAr), decarboxylative coupling, and amide bond formation [2]. These differences render the compound a distinct chemical entity whose synthetic behavior cannot be reliably extrapolated from structurally similar but substitutionally distinct analogs.

Regioisomeric mismatchOrtho-methoxy substitution pattern alters pKa and reactivity; may not be reproduced by 4-nitrobenzoic acid or o-anisic acid.
Electronic/steric constraintsOrtho group introduces p-π donation and steric effects that influence SNAr, decarboxylative coupling, and amide bond formation.
Procurement variabilityRegioisomeric methoxy-nitrobenzoic acids are often specialty items with limited analytical documentation; may affect batch reproducibility.

2-Methoxy-4-nitrobenzoic Acid: Differentiation Evidence


Pd-Catalyzed Decarboxylative Coupling Compatibility

In a palladium-catalyzed decarboxylative coupling system, 2-methoxy-substituted benzoic acids are compatible substrates, yielding biaryl products in the 40–90% yield range. This positions the 2-methoxy-4-nitrobenzoic acid scaffold within a validated reactivity profile distinct from benzoic acids lacking the ortho-substituent [1].

Decarboxylative coupling
Class-level inference
40–90% yield range
Supports Pd-catalyzed biaryl synthesis workflow
Ortho-substituent tolerance reported; validate specific substrate
Biaryl synthesis Palladium catalysis Decarboxylative coupling

Acidity Differentiation vs. Simple Nitrobenzoic Acids

Ortho-substituted nitrobenzoic acids are appreciably stronger acids than both their meta and para counterparts, following the relative acidity order ortho >> para > meta for nitrobenzoic acid isomers [1]. The presence of an ortho-methoxy group introduces p-π electron donation from oxygen, which modulates this effect relative to simple ortho-nitrobenzoic acid; in methoxybenzoic acids, the ortho and meta isomers exhibit nearly identical pKa values, while the para isomer is the least acidic .

Acidity (pKa)
Predicted value
Target pKa 3.13 ± 0.13 (predicted)
vs. 4-nitrobenzoic acid 3.42–3.44; Δ ~0.3 units more acidic
May influence ionization state and solubility under reaction conditions
Class-level ortho effect; experimental pKa confirmation advised
pKa Ortho effect Acid strength

Melting Point & Solubility vs. 4-Nitrobenzoic Acid

2-Methoxy-4-nitrobenzoic acid exhibits a melting point of 146–148°C (lit.), which is approximately 90–110°C lower than that of 4-nitrobenzoic acid (mp 237–240°C) and approximately 46–58°C higher than that of 2-methoxybenzoic acid (mp 98–100°C) . Its solubility in acetic acid and methanol provides handling flexibility not available with the poorly soluble 4-nitrobenzoic acid in many common organic solvents .

Melting point
Data to verify
146–148 °C
vs. 4-nitrobenzoic acid 237–240 °C (Δ ~90–110 °C lower)
Supports purification and solubility assessment
Literature value; confirm with current lot
Melting point Solubility Crystallinity

Commercial Availability & Purity Consistency

2-Methoxy-4-nitrobenzoic acid is commercially supplied at ≥98% purity (HPLC) from multiple vendors, with reported synthesis via methylation of 2-hydroxy-4-nitrobenzoic acid using methyl iodide, and full characterization by ¹H and ¹³C NMR [1]. In contrast, many regioisomeric methoxy-nitrobenzoic acids are not standard catalog items or lack comparable analytical documentation, introducing supply chain uncertainty and requiring custom synthesis [2].

Commercial availability
Supporting evidence
≥98% HPLC purity
¹H/¹³C NMR characterization; standard catalog item
Supports procurement reliability and batch consistency
Regioisomers often specialty items with variable documentation
Purity specification NMR characterization Supply chain

2-Methoxy-4-nitrobenzoic Acid: Priority Applications


Synthesis of Nitro- and Aminobenzamide Derivatives

2-Methoxy-4-nitrobenzoic acid serves as the direct precursor for 2-methoxy-4-nitrobenzamide, a nitroamide derivative, and via subsequent nitro group reduction, to 4-amino-2-methoxybenzamide, an aminobenzamide derivative. The ortho-methoxy substitution pattern is retained throughout these transformations, providing a scaffold for further elaboration . The compound's solubility in acetic acid and methanol facilitates amide coupling reactions compared to less soluble analogs .

Pd-Catalyzed Decarboxylative Biaryl Synthesis

As a 2-methoxy-substituted benzoic acid, this compound is compatible with Pd-catalyzed decarboxylative homo- and heterocoupling reactions that produce biaryl products in yields ranging from 40–90% . The 4-nitro group provides a handle for subsequent functionalization (e.g., reduction to amine, diazonium chemistry), while the ortho-methoxy group influences the decarboxylation step and may affect regioselectivity in heterocoupling applications .

Weinreb Amide & Ynone Derivative Preparation

The carboxylic acid group can be converted to N,2-dimethoxy-N-methyl-4-nitrobenzamide (a Weinreb amide derivative), which is a key intermediate for ketone synthesis via nucleophilic addition . Additionally, the acid can be elaborated to 1-(2-methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one, a ynone derivative . The dual substituent pattern may influence the reactivity of the Weinreb amide toward organometallic reagents compared to non-methoxylated analogs .

CCR3 Antagonist Scaffold Construction

2-Methoxy-4-nitrobenzoic acid has been reported as a starting material in the synthesis of 2,5-constrained piperidine derivatives that act as potential CCR3 (Chemokine (C-C Motif) Receptor 3) antagonists . The ortho-methoxy/4-nitro substitution pattern may be critical for binding interactions with the CCR3 receptor, as evidenced by the retention of this specific substitution pattern in the final antagonist scaffold .

Application
Selection Property
Validation Focus
Nitro/aminobenzamide synthesis
Ortho-methoxy/4-nitro substitution pattern retention
Amide coupling and nitro reduction efficiency
Pd-catalyzed biaryl synthesis
Decarboxylative coupling compatibility
Yield and regioselectivity in cross-coupling
Weinreb amide preparation
Carboxylic acid activation
Ketone synthesis via nucleophilic addition
CCR3 antagonist scaffold
Ortho-methoxy/4-nitro scaffold for receptor interaction
Piperidine derivative elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.